Emamectin

Description

Academic Significance and Research Trajectory

The academic significance of emamectin lies in its enhanced potency and more targeted activity against certain insect orders, particularly Lepidoptera, compared to its precursor, abamectin. cotton.orgresearchgate.netawiner.com This led to considerable research into its mode of action, environmental fate, and potential for resistance development. Research has focused on understanding its interaction with glutamate-gated and gamma-aminobutyric acid (GABA)-gated chloride channels in arthropods, which disrupts nerve signals and leads to paralysis and cessation of feeding. wikipedia.orgcotton.orgherts.ac.ukresearchgate.netawiner.comtitanunichem.comresearchgate.net Studies have also investigated its efficacy against a range of pests, including various lepidopteran larvae and even root-knot nematodes. cotton.orgresearchgate.netmade-in-china.complos.org The research trajectory has included exploring different salt forms, formulations, and combinations with other insecticides to optimize its performance and manage potential resistance issues. cotton.orgresearchgate.nettitanunichem.comscu.ac.iracs.orgnih.gov Furthermore, research has extended to evaluating its use in aquaculture for controlling parasites like sea lice. wikipedia.orgmade-in-china.comfrontiersin.org Academic research also encompasses studies on its persistence and degradation in the environment. researchgate.netsepa.org.uk

Scope and Objectives of this compound Research

The scope of this compound research is broad, encompassing various scientific disciplines including chemistry, biology, toxicology, environmental science, and agricultural science. Objectives of this research include:

Elucidating the detailed mechanisms of action at the molecular level. wikipedia.orgcotton.orgherts.ac.ukresearchgate.netawiner.comtitanunichem.comresearchgate.net

Evaluating its efficacy against target pests under different conditions and in various crops. cotton.orgresearchgate.netmade-in-china.complos.org

Investigating the potential for resistance development and developing strategies for resistance management. awiner.com

Studying its environmental fate, including degradation pathways and persistence in soil and water. researchgate.netsepa.org.uk

Exploring new formulations and delivery methods to enhance its stability and targeted delivery. acs.org

Assessing its impact on non-target organisms and the broader environment. awiner.comresearchgate.netsepa.org.uk

Developing analytical methods for detecting and quantifying this compound residues in various matrices. researchgate.net

Investigating potential new applications beyond agricultural pest control, such as in veterinary medicine and aquaculture. wikipedia.orgmade-in-china.comfrontiersin.org

Propriétés

Key on ui mechanism of action |

Emamectin benzoate is the 4'-deoxy-4'-epi-methyl-amino benzoate salt of avermectin B1 (abamectin), which is similar structurally to natural fermentation products of Streptomyces avermitilis. Emamectin benzoate is being developed as a newer broad-spectrum insecticide for vegetables and has a very low application rate. The mechanism of action involves stimulation of high-affinity GABA receptors and a consequent increase in membrane chloride ion permeability. Overexpression of P-glycoproteins (Pgps) is assumed to be a principal mechanism of resistance of nematodes and arthropods to macrocyclic lactones. Quantitative RT-PCR (Q-RT-PCR) was used to demonstrate changes in transcription levels of two putative P-glycoprotein genes, designated here as SL0525 and SL-Pgp1, in sea lice (Lepeophtheirus salmonis) following exposure to emamectin benzoate (EMB). Pre-adult L. salmonis were challenged in an EMB bioassay for 24 hr and gene expression was studied from lice surviving EMB concentrations of 0, 10, and 30 ppb. Gene expression was measured using Q-RT-PCR with elongation factor 1 (eEF1alpha) as an internal reference gene. The results show that both target genes, SL0525 and SL-Pgp1, had significantly increased levels of expression with exposure to 10ppb EMB (p=0.11 and p=0.17, respectively) whereas the group exposed to 30 ppb was on the verge of being significant (p=0.053) only in the expression of SL-Pgp1. Gene expression for SL0525 and SL-Pgp1 were increased over five-fold at 10 ppb EMB. Therefore, the upregulation of these target genes may offer protection by increasing Pgp expression when lice are exposed to EMB. Optimized Q-RT-PCR can be used to determine if over-expression of these genes could be the basis for development of resistance in sea lice and thus allow suitable alternative chemotherapeutic options to be assessed. Macrocyclic lactones, including avermectins and milbemycins, are novel parasiticides and insecticides that are produced through fermentation by soil-dwelling microorganisms. Although various macrocyclic lactones may differ in their potency and safety, all of them are believed to share common pharmacologic/toxicologic mechanisms, i.e. leading to paralysis and death of parasites and other target organisms via the activation of a glutamate-gated chloride channel in the invertebrate nerve and muscle cells and/or through the effect on gamma-aminobutyric acid (GABA) receptors. Ivermectin is the first macrocyclic lactone that was released for use in both animals and humans, and has demonstrated both excellent efficacy and high tolerability in the treatment of parasite infestations. Other macrocyclic lactones, such as abamectin, emamectin, and moxidectin were subsequently commercialized and have been used as insecticides and acaricides for crop protection or parasiticides for animal health. |

|---|---|

Numéro CAS |

119791-41-2 |

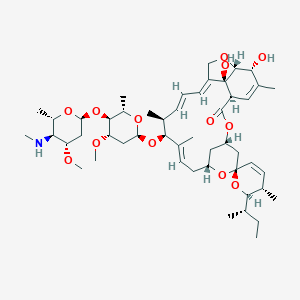

Formule moléculaire |

C56H81NO15 |

Poids moléculaire |

1008.2 g/mol |

Nom IUPAC |

benzoic acid;(6S,24'S)-2-butan-2-yl-21',24'-dihydroxy-12'-[4-methoxy-5-[4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |

InChI |

InChI=1S/C49H75NO13.C7H6O2/c1-12-26(2)44-29(5)18-19-48(63-44)24-35-21-34(62-48)17-16-28(4)43(27(3)14-13-15-33-25-56-46-42(51)30(6)20-36(47(52)59-35)49(33,46)53)60-40-23-38(55-11)45(32(8)58-40)61-39-22-37(54-10)41(50-9)31(7)57-39;8-7(9)6-4-2-1-3-5-6/h13-16,18-20,26-27,29,31-32,34-46,50-51,53H,12,17,21-25H2,1-11H3;1-5H,(H,8,9)/t26?,27?,29?,31?,32?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,48-,49-;/m1./s1 |

Clé InChI |

GCKZANITAMOIAR-HPIUFISYSA-N |

SMILES |

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC)OC)OC)C)C |

SMILES isomérique |

CCC(C)C1C(C=C[C@@]2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5[C@@]4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC)OC)OC)C)C.C1=CC=C(C=C1)C(=O)O |

SMILES canonique |

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC)OC)OC)C)C.C1=CC=C(C=C1)C(=O)O |

Color/Form |

White to off-white powder Off-white crystalline powde |

Densité |

1.20 at 23 °C /Emamectin benzoate/ |

melting_point |

141-146 °C /Emamectin benzoate/ |

Autres numéros CAS |

119791-41-2 155569-91-8 |

Pictogrammes |

Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

Solubilité |

log Kow: 5.9 at pH 9; water solubility: 0.1 mg/L at pH 9 In water, 0.024 g/L at 25 °C (pH 7) /Emamectin benzoate/ |

Synonymes |

4''-epi-methylamino-4''-deoxyavermectin B1 4''-epiacetylamino-4''-deoxyavermectin B1 4''-epiacetylamino-4''-deoxyavermectin B1, (4''R)-isomer avermectin B1, 4''-(acetylamino)-4''-deoxy-, (4''R)- emamectin GWN-1972 MK 243 MK-243 |

Pression de vapeur |

3.8X10-8 mm Hg at 21 °C /Emamectin benzoate/ |

Origine du produit |

United States |

Mechanistic Elucidation of Emamectin's Bioactivity

Neurophysiological Targets and Interactions

Emamectin's primary neurophysiological targets are chloride channels gated by the neurotransmitters gamma-aminobutyric acid (GABA) and glutamate. wikipedia.orgresearchgate.netnih.govagrogreat.compeptechbio.comnih.govallpesticides.comnih.gov

Agonism of Gamma-Aminobutyric Acid (GABA)-Gated Chloride Channels

This compound acts as an agonist of GABA-gated chloride channels. wikipedia.orgnih.govnih.govmdpi.comnih.govmedchemexpress.com It binds to these receptors, increasing the membrane permeability to chloride ions by opening the chloride channels. wikipedia.orgnih.govmdpi.comnih.gov This influx of chloride ions into the nerve cell leads to hyperpolarization of the neuron, making it less excitable and disrupting normal nerve signal transmission. allpesticides.com this compound stimulates the release of GABA from synapses and increases GABA's affinity for its receptor on the post-junction membrane of muscle cells in insects and arthropods. wikipedia.orgglpbio.com

Modulation of Glutamate-Gated Chloride Channels

In addition to its effects on GABA receptors, this compound also targets glutamate-gated chloride channels (GluCls). wikipedia.orgresearchgate.netagrogreat.comallpesticides.comnih.govplos.orgoup.com These channels are unique to invertebrates and are crucial for inhibitory neurotransmission in their nervous systems. plos.orgoup.com this compound binds to GluCls, causing a prolonged opening of these channels. allpesticides.com This results in an excessive influx of chloride ions, leading to hyperpolarization and inhibition of nerve signals. allpesticides.com Some research indicates that this compound acts as an irreversible non-competitive agonist at GluCls. plos.org

Implications for Insecticidal and Nematicidal Action

The agonistic action of this compound on both GABA-gated and glutamate-gated chloride channels in invertebrates leads to a disruption of their nervous system function. wikipedia.orgresearchgate.netnih.govagrogreat.compeptechbio.comnih.govallpesticides.comnih.gov This interference with neurotransmission results in paralysis, cessation of feeding, lethargy, and ultimately death in susceptible insects and nematodes. researchgate.netfao.orgnih.govagrogreat.compeptechbio.com The rapid paralytic action is a key feature of this compound's efficacy. researchgate.netscience.gov

Ionic Homeostasis Disruption and Irreversible Paralysis

The sustained opening of chloride channels induced by this compound leads to a significant influx of chloride ions into neurons and muscle cells. wikipedia.orgnih.govallpesticides.commdpi.comnih.gov This disrupts the normal ionic homeostasis across the cell membrane. The resulting hyperpolarization of the membrane inhibits the generation and propagation of action potentials, effectively blocking nerve impulses. allpesticides.com This widespread inhibition of neuromuscular activity culminates in irreversible paralysis of the affected organism. researchgate.netnih.govagrogreat.compeptechbio.comnih.govmdpi.com The inability to move or feed leads to starvation and death within a few days of exposure. researchgate.netagrogreat.compeptechbio.com

Comparative Receptor Affinity and Invertebrate Selectivity

A key aspect of this compound's utility is its selective toxicity to invertebrates compared to mammals. cotton.orgagrogreat.comnih.govmdpi.com This selectivity is attributed, in part, to differences in the target receptors and the pharmacokinetics of the compound across different phyla. This compound exhibits a higher affinity for invertebrate GABA receptors compared to mammalian GABA receptors. nih.govmdpi.com Furthermore, mammals lack glutamate-gated chloride channels, which are significant targets for this compound in invertebrates. cotton.orgfederalregister.gov Additionally, this compound benzoate has limited ability to cross the blood-brain barrier in mammals, further reducing its potential for neurotoxicity in non-target organisms. cotton.orgnih.govmdpi.com

Research findings highlight the differential sensitivity of various invertebrate species and even populations within a species to this compound, often linked to variations in GluCl receptor expression or modifications. nih.govresearchgate.net Studies investigating resistance mechanisms in pests like Frankliniella occidentalis and Chilo suppressalis have shown that overexpression and alternative splicing of GluCl genes can contribute to reduced susceptibility to this compound benzoate. nih.govresearchgate.net

Below is a table summarizing some key aspects of this compound's interaction with its primary targets:

| Target Channel Type | Neurotransmitter/Agonist | This compound's Action | Effect on Ion Flow | Physiological Outcome in Invertebrates |

| GABA-Gated Chloride Channels | GABA | Agonism, Increased affinity for receptor | Increased Cl- Influx | Neuronal Inhibition, Paralysis |

| Glutamate-Gated Chloride Channels | Glutamate | Agonism (prolonged opening, potentially irreversible) | Increased Cl- Influx | Neuronal Inhibition, Paralysis |

This table summarizes the core interactions, illustrating how this compound's binding to these channels disrupts the delicate balance of ionic flow essential for nerve function in invertebrates.

Pest Susceptibility, Efficacy, and Application Modalities

Spectrum of Efficacy Against Target Organisms

Emamectin demonstrates a broad spectrum of activity, particularly noted for its potency against key agricultural and aquacultural pests. cotton.orgchemicalbook.com

Lepidopteran Pest Control Efficacy and Potency Profiling

This compound benzoate is highly effective against a broad range of lepidopteran pests, which are significant threats to various crops. cotton.orgcore.ac.uk

Comparative Efficacy Studies Against Key Lepidopteran Species

Studies have shown this compound benzoate to be effective in controlling various lepidopteran species, including Helicoverpa zea, Keiferia lycopersicella, and Spodoptera exigua on tomato. researchgate.net Different formulations, including dry powder blends and emulsifiable concentrates, have demonstrated comparable effectiveness in controlling these pests. researchgate.net For instance, in glasshouse tests, various solid and EC formulations of this compound benzoate at a rate of 8.4 g ai/ha were comparable in controlling Heliothis virescens and Spodoptera exigua. researchgate.net this compound benzoate has also shown significant efficacy against Tuta absoluta, a major tomato pest. cabidigitallibrary.org Research indicates that this compound benzoate was the most effective insecticide tested against the 4th-instar larvae of T. absoluta. cabidigitallibrary.org Furthermore, this compound benzoate has been found highly effective against the pomegranate butterfly, Virachola livia, in both cultivated and reclaimed lands. core.ac.uk

Data from comparative studies highlight the effectiveness of this compound benzoate against specific lepidopteran pests:

| Lepidopteran Species | Crop/Setting | Efficacy Findings | Source |

| Helicoverpa zea | Tomato | Effective control, comparable to EC formulation with solid formulations. | researchgate.net |

| Keiferia lycopersicella | Tomato | Effective control, comparable to EC formulation with solid formulations. | researchgate.net |

| Spodoptera exigua | Tomato, Sugar beet | Effective control, comparable to EC formulation with solid formulations; effective at projected field rates. researchgate.netbioone.org | researchgate.netbioone.org |

| Heliothis virescens | Garbanzo bean | Effective at projected field rates and 1/10 of projected field rates. | bioone.org |

| Trichoplusia ni | Cabbage | Effective at projected field use rates. | bioone.org |

| Plutella xylostella | Cabbage | Effective at projected field use rates. | bioone.org |

| Tuta absoluta | Tomato | Most effective insecticide against 4th-instars. | cabidigitallibrary.org |

| Virachola livia | Pomegranate | Highly effective in reducing infestation. | core.ac.uk |

Potency Relative to Pre-existing Insecticides

This compound benzoate consistently demonstrates high potency relative to various pre-existing insecticides. cotton.orgbioone.org Studies comparing this compound benzoate with chlorfenapyr, fipronil, and tebufenozide showed this compound benzoate to be consistently the most toxic, exhibiting potency 20- to 64,240-times greater than the other compounds tested against several lepidopteran species. bioone.orgresearchgate.net The LC90 values for this compound benzoate against six species of Lepidoptera ranged from 0.0050 to 0.0218 ug/ml, indicating a narrow range of toxicity across species. bioone.org this compound benzoate was found to be at least 1-5 orders of magnitude more potent than the other evaluated compounds. bioone.org

Comparative potency data against selected lepidopteran pests:

| Insecticide | Lepidopteran Species Tested | Potency Relative to Other Insecticides | Source |

| This compound benzoate | Heliothis virescens, Spodoptera exigua, Trichoplusia ni, Plutella xylostella, Spodoptera frugiperda, Helicoverpa zea | 20- to 64,240-times more toxic than chlorfenapyr, fipronil, tebufenozide. bioone.orgresearchgate.net 1,500-fold more potent against certain armyworm species than abamectin. cotton.orgresearchgate.net 18- to 80,400-fold more potent than fipronil, chlorfenapyr, and tebufenozide against P. xylostella, T. ni, and S. exigua. researchgate.net | cotton.orgbioone.orgresearchgate.netresearchgate.net |

| Chlorfenapyr | Various Lepidoptera | Second most potent against most species. | bioone.org |

| Tebufenozide | Various Lepidoptera | Less potent than this compound benzoate and chlorfenapyr against most species. | bioone.org |

| Fipronil | Various Lepidoptera | Potency varied among species. | bioone.org |

This compound benzoate has also shown higher toxicity compared to profenofos and lufenuron against Spodoptera litura and Plutella xylostella. The LC50 values indicated this compound benzoate was more toxic to the first instar larvae of P. xylostella and S. litura.

Nematicidal Activity and Root-Knot Nematode Management

This compound benzoate has demonstrated efficacy as a nematicide, particularly against root-knot nematodes (Meloidogyne incognita). made-in-china.comnih.gov Laboratory, greenhouse, and field trials have shown its potential for controlling M. incognita and improving tomato yield. nih.gov this compound benzoate caused irreversible paralysis in root-knot nematodes and was found to be effective at lower doses compared to abamectin. nih.govresearchgate.net Soil application of this compound benzoate at a rate of 150 gm/ha was effective in reducing gall formation by M. incognita and maintaining good plant growth, proving more effective than the standard nematicide Cadusafos in one study. cabidigitallibrary.org this compound benzoate and Cadusafos were both effective in lowering population levels of M. incognita. nih.gov

Data on nematicidal activity against Meloidogyne incognita:

| Compound | Application Method | Efficacy Findings | Source |

| This compound benzoate | Soil application | Effective in lowering gall formation and maintaining plant growth; more effective than Cadusafos in one study. cabidigitallibrary.org Caused irreversible paralysis; effective at 0.1–0.5 mg kg−1. nih.govresearchgate.net Reduced galling from M. incognita. nih.gov | nih.govresearchgate.netcabidigitallibrary.org |

| Cadusafos | Soil application | Effective in minimizing RKN population. cabidigitallibrary.org Less effective than this compound benzoate in one study. cabidigitallibrary.org | nih.govcabidigitallibrary.org |

| Abamectin | In-furrow application | Higher dose needed for effective reduction of damage compared to this compound. | mdpi.com |

Efficacy Against Crustacean Ectoparasites in Aquaculture

This compound benzoate is utilized in aquaculture for controlling crustacean ectoparasites, such as sea lice (Lepeophtheirus salmonis and Caligus elongatus) on Atlantic salmon (Salmo salar). cotton.orgnih.govfws.gov Administered in feed, it has shown efficacy against both chalimus and motile stages of L. salmonis. nih.gov In commercial trials, treatment with this compound benzoate resulted in significant reductions in sea lice numbers on Atlantic salmon. nih.gov It has also demonstrated effectiveness against Argulus coregoni on rainbow trout (Oncorhynchus mykiss) and Argulus sp. on goldfish and koi carp. oup.comresearchgate.net In laboratory settings, this compound benzoate showed 100% efficacy against newly hatched A. coregoni metanauplii and adults, and 80% against juveniles. researchgate.net

Efficacy against crustacean ectoparasites in aquaculture:

| Target Organism | Host Species | Application Method | Efficacy Findings | Source |

| Lepeophtheirus salmonis | Atlantic salmon | In-feed | Effective against chalimus and motile stages; significant reduction in lice numbers. nih.govfws.gov Duration of efficacy can extend for several weeks. fws.govresearchgate.net | nih.govfws.govresearchgate.net |

| Caligus elongatus | Atlantic salmon | In-feed | Numbers were lower on treated fish at the end of trials. | nih.gov |

| Argulus coregoni | Rainbow trout | In-feed | Significant reductions compared to controls; 100% efficacy against newly hatched metanauplii and adults, 80% against juveniles in lab tests. oup.comresearchgate.net | oup.comresearchgate.net |

| Argulus sp. | Goldfish, Koi carp | Oral (in-feed) | Effective control of experimentally induced infestations. | oup.com |

| Salmincola californiensis | Freshwater salmonids | In-feed | Significant reduction in mean parasite abundance. fws.gov | fws.gov |

Activity Against Molluscan Pests

This compound benzoate has shown potential as a molluscicide, specifically against the white garden snail, Theba pisana. nih.govresearchgate.net Studies have investigated its lethal and sublethal effects on this pest. nih.govresearchgate.net The median lethal dose (LD50) of this compound benzoate against T. pisana adults was determined to be 5.34 μg g-1 body weight after 48 hours of exposure. nih.govresearchgate.net Sublethal doses impacted the energy reserves and enzyme activities in the snails. nih.govresearchgate.net this compound benzoate also exhibited toxicity against the air-breathing freshwater snail. aloki.hu

Data on activity against molluscan pests:

| Target Organism | Type of Activity | Efficacy Findings | Source |

| Theba pisana | Lethal | LD50 of 5.34 μg g-1 body weight at 48 hours. | nih.govresearchgate.net |

| Theba pisana | Sublethal | Decreased glycogen and lipid levels; increased total protein level; altered enzyme activities. nih.govresearchgate.net | nih.govresearchgate.net |

| Freshwater snail | Toxicity | Showed toxicity against the air-breathing freshwater snail. | aloki.hu |

Translocation and Residual Activity in Plant Systems

This compound exhibits distinct characteristics regarding its movement and persistence within plants, contributing to its prolonged protective effects against feeding pests. While not considered fully systemic, meaning it doesn't extensively translocate throughout the entire plant via the vascular system from root uptake, it demonstrates significant localized movement and persistence within treated foliage. cotton.orgcotton.orgpomais.com

Translaminar Movement Dynamics

A key feature of this compound's behavior in plants is its translaminar activity. cabidigitallibrary.orgcotton.orgcotton.orgchemijournal.comadvancepesticides.comconnectjournals.comesjpesticides.org.egsynergyagrotechs.comfarmpays.com Following foliar application, this compound is capable of penetrating the leaf cuticle and moving across the leaf tissue from the upper to the lower surface. cabidigitallibrary.orgcotton.orgcotton.orgadvancepesticides.comconnectjournals.comesjpesticides.org.egsynergyagrotechs.comfarmpays.commdpi.com This translaminar movement is crucial for controlling pests that primarily feed on the underside of leaves, ensuring they are exposed to the active ingredient upon ingestion of treated plant material. advancepesticides.com Research indicates that this penetration and movement contribute significantly to the insecticide's efficacy against various pests. cabidigitallibrary.orgcotton.orgchemijournal.comadvancepesticides.comconnectjournals.com

Foliar Reservoir Formation and Sustained Activity

Upon penetrating the leaf tissue, this compound forms a reservoir within the leaf structure. cabidigitallibrary.orgcotton.orgcotton.orgconnectjournals.comepa.govepa.gov This internal reservoir protects the active ingredient from environmental factors such as photodegradation on the leaf surface, which can otherwise rapidly break down the compound. chemijournal.comfarmpays.commdpi.comresearchgate.netoup.com The presence of this reservoir leads to sustained residual activity against foliage-feeding pests that ingest the treated leaves. cabidigitallibrary.orgconnectjournals.comepa.govepa.govucanr.edu Studies have shown that this residual activity can provide protection for an extended period, reducing the need for frequent applications. agrogreat.comchemijournal.comagrogreat.com For instance, research on cotton demonstrated that this compound benzoate provided significant suppression of Helicoverpa armigera for up to 28 days in some instances, and excellent efficacy was observed for 14-17 days in glasshouse conditions. chemijournal.com The persistence of this compound benzoate residues on tomato foliage showed a half-life of 2.37 days, with residues decreasing over a 7-day period. esjpesticides.org.eg

Advanced Application Techniques and Formulations

Beyond conventional foliar sprays, this compound is being explored and utilized in advanced application techniques and formulations to optimize its delivery and efficacy in specific contexts.

Tree Micro-Injection Studies

Tree micro-injection is an application technique that involves injecting the insecticide directly into the vascular system of trees. This method has been investigated for the delivery of this compound benzoate, particularly for the control of tree pests like the emerald ash borer and red palm weevil. oup.compurdue.edunih.govfspublishers.org When injected, this compound benzoate can translocate within the tree's vascular system, reaching different parts of the tree, including the leaves. epa.govnih.govnih.gov This systemic distribution from injection provides protection against both foliar-feeding insects and borers for potentially several years. oup.comnih.govnih.gov Research has shown promising results with tree micro-injection of this compound benzoate for controlling red palm weevil, achieving high mortality rates in laboratory and field studies. nih.govfspublishers.org A study on horse chestnut trees demonstrated that this compound benzoate accumulated in leaves after injection, with dissipation in fallen leaves occurring slowly, depending on decomposition conditions. nih.govnih.gov

In-Feed Administration for Aquatic Pest Control

This compound benzoate is widely used as an in-feed additive in aquaculture for the control of ectoparasites, particularly sea lice infestations in farmed salmon. datahorizzonresearch.comnih.govresearchgate.netfrontiersin.orggoogle.comfao.orgresearchgate.netnih.govresearchgate.net Administering this compound through medicated feed ensures that the active ingredient is ingested by the fish. google.comfao.org This method is effective against parasites that feed on the fish's skin and mucus. researchgate.net Studies have evaluated the efficacy of in-feed this compound benzoate against various ectoparasites in different fish species, including Asian seabass, grey mullet, pearlspot, Indian major carp, goldfish, and koi carp, demonstrating its effectiveness in reducing parasitic intensity. researchgate.net The use of this compound benzoate in feed has been shown to be effective at reducing freshwater gill copepods in salmonids. researchgate.net In-feed administration provides long-lasting protection against sea lice infestations in farmed salmon. datahorizzonresearch.comresearchgate.net

Synergistic Interactions with Other Agrochemicals

This compound is sometimes used in combination with other agrochemicals, including other insecticides and potentially fungicides, to enhance its efficacy, broaden the spectrum of control, or manage pest resistance. synergyinsecticides.comsynergyinsecticides.comsynergyagro.comtyphoonplantprotection.complantarchives.org For instance, formulations combining this compound benzoate with lufenuron, an insect growth regulator, have been developed, demonstrating effectiveness against pests resistant to other insecticide classes. typhoonplantprotection.com Research has also explored the compatibility and effectiveness of tank mixes involving this compound benzoate and foliar nutrients in crops like chickpea, finding that combinations with certain nutrients were effective in reducing larval populations. plantarchives.org While the concept of synergistic interactions is relevant in pest management, specific detailed research findings on widespread synergistic effects of this compound with a broad range of other agrochemicals require further comprehensive review beyond the scope of the provided information.

Biochemical Modulations in Pest Organisms

This compound exerts its insecticidal activity by targeting the nervous system of pests. Its primary mode of action involves binding to glutamate-gated chloride channels (GluCls) in nerve cells. allpesticides.comontosight.aiagrogreat.compomais.com This binding leads to a prolonged opening of these channels, causing an influx of chloride ions into the nerve cells. allpesticides.comontosight.ai The resulting increase in intracellular chloride concentration causes hyperpolarization of the neuron, disrupting normal nerve signal transmission. allpesticides.comontosight.ai This neurological interference manifests as paralysis, lethargy, reduced feeding behavior, and ultimately, death of the insect. allpesticides.comagrogreat.com

While this compound is highly effective, pests can develop resistance through various mechanisms, including biochemical modulations. nih.govmdpi.com Detoxification enzymes play a significant role in insecticide resistance by metabolizing or degrading the toxic compounds. nih.govmdpi.compcbiochemres.com Key enzyme classes involved in this process include cytochrome P450 monooxygenases (P450s), esterases, and glutathione S-transferases (GSTs). nih.govmdpi.com

Studies on Agrotis ipsilon larvae treated with this compound benzoate, among other insecticides, revealed that these insecticides could inhibit the activities of glutamic oxaloacetic transaminase (GOT) and glutamine pyruvic transaminase (GPT). pcbiochemres.com However, a significant increase in glutathione S-transferase (GST) activity was observed, suggesting that the inhibition of other detoxification enzymes might contribute to the insecticide's toxicity against A. ipsilon. pcbiochemres.com Treated larvae also showed a significant decrease in total protein, lipid, and glycogen content compared to untreated larvae, indicating negative effects on physiological energy reserves. pcbiochemres.com

In Tuta absoluta, resistance to this compound benzoate has been associated with potential overexpression of cytochrome P450 enzymes (specifically, Clan 4). researchgate.net While metabolic resistance mediated by enzymes like esterases and GSTs can play a role in insecticide resistance across various pests, studies on certain this compound benzoate-resistant strains of Tuta absoluta suggested a minor role for metabolic resistance based on the limited effect of synergists like piperonyl butoxide, diethyl maleate, and S,S,S-tributyl phosphorotrithiotate. researchgate.net

Combinations of this compound benzoate with other insecticides can also influence biochemical processes in pests. For instance, mixing this compound benzoate with acetamiprid or eforia increased the esterase activity in Tuta absoluta larvae. ijabbr.com Furthermore, combinations of this compound benzoate with tested insecticides significantly reduced the total protein content of Tuta absoluta larvae. ijabbr.com

Mechanisms of Resistance Development and Management Strategies

Characterization of Emamectin Resistance in Arthropod Populations

Characterizing resistance involves assessing the level of reduced susceptibility in field populations, understanding how resistance to this compound relates to other insecticides, determining the genetic basis of this resistance, and evaluating its persistence in the absence of selection pressure.

Phenotypic resistance to this compound is typically quantified by comparing the susceptibility of a field population to a known susceptible laboratory strain, often expressed as a resistance ratio (RR) based on LC50 values. Studies have reported varying levels of this compound resistance across different arthropod species and geographical locations. For instance, a field-collected strain of house fly (Musca domestica L.) from Pakistan showed rapid development of resistance to this compound, with the resistance ratio increasing significantly under laboratory selection. science.govnih.gov In Egyptian populations of Spodoptera littoralis, sensitivity to this compound benzoate varied, with some populations showing low levels of resistance (17.9- to 22.3-fold RR) and others exhibiting moderate resistance (33.5 to 42.8-fold RR) compared to a susceptible population. ijabbr.com High levels of resistance (> 150-fold) to this compound benzoate have been observed in a field-derived strain of Plutella xylostella from Japan. nih.gov A Spodoptera exigua strain selected in the laboratory developed a very high resistance level of 1,110-fold to this compound benzoate. bioone.orgresearchgate.net In Tuta absoluta, laboratory selection with this compound benzoate for eight generations resulted in a significant increase in the resistance ratio to 60-fold, which was the highest resistance level reported for this insecticide in this species at the time of the study. researchgate.netx-mol.netresearchsquare.com Moderate resistance (14-27 fold) to this compound benzoate has also been reported in Aedes albopictus populations from Pakistan. nih.gov

Cross-resistance profiles indicate whether resistance to this compound confers resistance to other insecticides. High levels of cross-resistance between this compound benzoate and abamectin are often observed, which is expected due to their common mode of action and similar chemical structures. bioone.orgresearchgate.netresearchsquare.com For example, an this compound-selected strain of S. exigua showed a high level of cross-resistance to abamectin (202-fold). bioone.orgresearchgate.net Similarly, selection with this compound benzoate in T. absoluta led to a rise in resistance to abamectin, suggesting potential cross-resistance. researchgate.netresearchsquare.com However, studies have also reported limited or no cross-resistance between this compound benzoate and insecticides from other chemical classes, such as pyrethroids, organophosphates, indoxacarb, spinosad, and chlorantraniliprole in various species like S. exigua, S. litura, and Musca domestica. science.govnih.govbioone.orgresearchgate.netnih.govresearchgate.net This lack of broad cross-resistance suggests that rotation with insecticides having different modes of action could be a viable resistance management strategy. nih.govresearchgate.netnih.govnih.gov

Here is a summary of some reported resistance ratios and cross-resistance profiles:

| Species | This compound RR (vs Susceptible) | Cross-Resistance to Abamectin | Cross-Resistance to Other Insecticides (Examples) | Source |

| Musca domestica | 35.15 to 149.26-fold | Reduced sensitivity | Reduced sensitivity to indoxacarb and thiamethoxam; lack of cross-resistance to others. | science.govnih.gov |

| Spodoptera littoralis | 17.9 to 42.8-fold | Not specified | Synergistic effects with PBO and DEM suggest MO and GST involvement. | ijabbr.com |

| Plutella xylostella | > 150-fold | Resistance observed | Resistance to lepimectin, chlorantraniliprole, lufenuron, spinetoram, indoxacarb, fipronil, dieldrin, endosulfan, lambda-cyhalothrin. | nih.gov |

| Spodoptera exigua | 1,110-fold | 202-fold (high) | Low cross-resistance to cypermethrin (10-fold) and chlorfluazuron (7-fold); no cross-resistance to others. | bioone.orgresearchgate.net |

| Tuta absoluta | 9-fold (field), 60-fold (selected) | Increased resistance (4 to 13-fold) | P450s partially synergized resistance; low cross-resistance to methomyl, chlorpyrifos, lambda-cyhalothrin, spinetoram, indoxacarb, chlorantraniliprole. | researchgate.netx-mol.netresearchsquare.com |

| Spodoptera litura | 80-fold (G1), 730-fold (selected) | 2980-fold (G1) | Cross-resistance to indoxacarb and acetamiprid (high in G1); selection reduced resistance to these. | nih.gov |

| Aedes albopictus | 14-27 fold | Not specified | Least effective compared to other tested insecticides. | nih.gov |

Understanding the mode of inheritance and genetic basis of this compound resistance is crucial for predicting its spread and persistence in a population. Studies have investigated this in several pest species. In Plutella xylostella, resistance to this compound benzoate was found to be inherited as an autosomal, recessive trait, conferred by a single or a few closely linked loci. nih.gov In contrast, resistance to this compound benzoate in Spodoptera exigua was determined to be autosomal, incompletely dominant, and polygenic, meaning it is controlled by more than one gene. bioone.orgresearchgate.net Similarly, in Spodoptera litura, crosses between resistant and susceptible strains indicated autosomal and incomplete dominance of resistance, with evidence suggesting control by more than one locus. nih.gov Research on Spodoptera frugiperda also indicated that this compound benzoate resistance is an autosomal incompletely dominant trait, with a minimum number of segregations influencing resistance suggesting a polygenic effect. nih.gov The incompletely dominant nature of resistance in some species may contribute to the rapid evolution of resistance in the field. researchgate.netnih.gov

The stability of resistance in the absence of insecticide application (relaxed selection pressure) influences the effectiveness of resistance management strategies such as rotation or withdrawal of the insecticide. If resistance is unstable, its frequency in the population may decline when the insecticide is not used, allowing for potential future reintroduction. In a study on Musca domestica, this compound resistance declined when the selection pressure was uplifted, indicating its unstable nature. science.govnih.gov Similarly, resistance to this compound in an unselected population of Spodoptera litura declined significantly compared to the field population. nih.gov However, in some circumstances, resistance can endure for several generations after selection pressure is removed, making re-application challenging. ijabbr.com In Spodoptera littoralis, this compound benzoate resistance showed higher stability compared to some other insecticides tested, with a slower rate of decline. ijabbr.com

Mode of Inheritance and Genetic Basis of Resistance

Molecular and Biochemical Basis of Resistance

Resistance to this compound can arise from alterations at the molecular target site or through metabolic detoxification of the insecticide by enzymes.

Metabolic resistance, often involving the increased activity or expression of detoxification enzymes, is a significant mechanism of insecticide resistance in insects. researchgate.netcambridge.orgpublisherspanel.com The main enzyme families implicated in the metabolism of xenobiotics, including insecticides, are esterases (CarE), glutathione S-transferases (GSTs), and cytochrome P450 monooxygenases (P450s). ijabbr.comresearchgate.netcambridge.orgpublisherspanel.comnih.gov Elevated levels of these enzymes in resistant populations are frequently associated with insecticide resistance. publisherspanel.com

Studies investigating the biochemical basis of this compound resistance have yielded varying results depending on the insect species. In Spodoptera littoralis, synergistic effects observed with enzyme inhibitors like piperonyl butoxide (PBO) and diethyl maleate (DEM) suggest the involvement of monooxygenases (MO) and glutathione S-transferases (GSTs) in this compound benzoate resistance. ijabbr.com Biochemical analysis in S. littoralis showed higher MO and GST activities in field populations compared to susceptible ones, indicating their potential role in tolerance. ijabbr.com However, carboxylesterase (CarE) appeared to be less involved in this compound benzoate degradation in the resistant Egyptian population of S. littoralis. ijabbr.com

In Spodoptera frugiperda, while metabolic resistance is a main mechanism of insecticide resistance, studies using synergists like PBO, DEF, and DEM on an this compound benzoate-resistant strain suggested a minor role of metabolic resistance. nih.gov However, another study on S. frugiperda found that this compound benzoate treatment increased the activity of P450 and GST enzymes. cambridge.org

In Agrotis ipsilon, this compound benzoate was the most toxic among tested insecticides, and the study focused on the inhibition of detoxification enzymes contributing to toxicity rather than resistance mechanisms. pcbiochemres.com

In Planococcus citri, resistance was synergized by PBO or DEF, suggesting a possible link to mono-oxygenases or esterases. researchgate.net

Despite the general importance of detoxification enzymes, some studies have found no correlation between enzyme activities (like CarE or MFO) and this compound resistance in certain pests like Plutella xylostella or Musca domestica. science.govnih.govpublisherspanel.com

Cytochrome P450 monooxygenases (P450s) are a superfamily of enzymes that play a critical role in the metabolism and detoxification of a wide range of endogenous and exogenous compounds, including insecticides. cambridge.orgnih.govfrontiersin.org Increased expression or activity of P450 genes is a common mechanism of metabolic resistance in insects. cambridge.orgfrontiersin.org

Several studies have specifically implicated P450s in this compound resistance. In Plutella xylostella, bioassays using the synergist PBO, a known inhibitor of P450s, increased the toxicity of this compound benzoate in the resistant strain, indicating the potential involvement of cytochrome P450 monooxygenases in avermectin resistance. nih.gov In Tuta absoluta, studies using enzyme inhibitors revealed that P450s partially synergized this compound benzoate resistance, suggesting their potential implication in metabolic resistance. researchgate.netx-mol.netresearchsquare.comresearchgate.net RNA sequencing and qPCR validation in T. absoluta resistant strains revealed the overexpression of a unigene similar to cytochrome P450 (Clan 4), further supporting the involvement of P450s in the observed resistance phenotype. researchgate.netx-mol.netresearchsquare.comresearchgate.net Synergist studies with PBO in T. absoluta also showed a significant reduction in LC50 levels to this compound benzoate, resulting in a 6-fold synergism ratio and indicating a key role for P450 monooxygenases in this compound benzoate toxicity and/or resistance. researchsquare.com

While P450s are often involved, their role can vary. In Musca domestica, synergism experiments with PBO and DEF did not indicate that metabolic resistance mechanisms were responsible for this compound resistance in the selected strain. science.govnih.gov In Paederus fuscipes, this compound benzoate did not alter the activity of cytochrome P450 monooxygenases. nih.gov

The involvement of P450s in this compound resistance highlights the importance of considering metabolic detoxification as a potential mechanism when developing resistance management strategies.

Cytochrome P450 Monooxygenase Involvement

Analysis of Target-Site Mutations in Chloride Channels

This compound primarily targets glutamate-gated chloride channels (GluCls). wikipedia.orgnih.gov Mutations in the genes encoding these channels can alter the binding site of this compound, leading to reduced sensitivity and the development of target-site resistance. mdpi.comd-nb.info

Research into this compound benzoate resistance in the salmon louse (Lepeophtheirus salmonis) has proposed target-site mutations in Glu-Cl as potential contributing molecular mechanisms. d-nb.info Similarly, studies on Tetranychus urticae have linked target-site mutations, specifically G314D and G326E in the glutamate-gated chloride channel genes GluCl1 and GluCl3 respectively, to abamectin resistance, a related avermectin. mdpi.commdpi.com While these mutations have been associated with resistance to related compounds, their direct role and prevalence in conferring high levels of resistance specifically to this compound benzoate in various pest species continue to be areas of research. In Frankliniella occidentalis, amino acid substitutions and overexpression of a specific glutamate-gated chloride channel gene (FoGluClc) were found to be responsible for this compound benzoate resistance. nih.gov

Overexpression of Efflux Transporters (e.g., P-glycoproteins)

Efflux transporters, such as P-glycoproteins (P-gps), are membrane proteins that can actively pump insecticide molecules out of cells, thereby reducing the intracellular concentration and mitigating their toxic effects. mdpi.com Overexpression of these transporters has been implicated as a resistance mechanism to various insecticides, including macrocyclic lactones like this compound. nih.govmdpi.com

Increased efflux of this compound benzoate by P-glycoprotein (pgp) has been suggested as a resistance mechanism in some cases, for example, through upregulation of p-glycoprotein transcription in response to the presence of this compound benzoate or increased baseline levels of p-glycoprotein mRNA. nih.govresearchgate.net Studies on salmon lice (Lepeophtheirus salmonis) have shown overexpression of p-glycoprotein in resistant populations, with higher expression observed in males, the most resistant group. nih.govresearchgate.net While P-glycoproteins are known to transport a broad range of substrates, including xenobiotics, their specific role and the extent of their contribution to this compound resistance can vary depending on the pest species. mdpi.com

Integrated Pest Management Approaches for Resistance Mitigation

Mitigating the development of this compound resistance requires the implementation of integrated pest management (IPM) strategies that go beyond the sole reliance on chemical control. agrogreat.combioassay.org.brpomais.com IPM approaches combine various tactics to manage pest populations in a sustainable manner, reducing the selection pressure for resistance. idpublications.orgcnagrochem.com

Key IPM approaches for this compound resistance mitigation include:

Rotation of Insecticides: Alternating this compound with insecticides having different modes of action is crucial to prevent the continuous selection for resistance to a single mechanism. agrogreat.compomais.com

Monitoring Pest Populations: Regular monitoring of pest susceptibility to this compound can help detect the early stages of resistance development, allowing for timely adjustments in control strategies. bioassay.org.br

Utilizing Biological Control: Incorporating natural enemies of the pest, such as parasitoids and predators, can help suppress pest populations and reduce the need for chemical applications. idpublications.orgpomais.com

Implementing Cultural Practices: Practices like crop rotation, optimizing planting times, and managing crop residues can disrupt pest life cycles and reduce pest pressure. cnagrochem.com

Employing Behavioral Control: Techniques such as mass trapping using pheromones can help reduce pest populations. idpublications.org

By integrating these diverse approaches, the selection pressure on pest populations is reduced, slowing down the evolution of resistance to this compound and preserving its efficacy as a pest management tool. agrogreat.compomais.com

Rotational Use with Diverse Modes of Action

Rotational use of insecticides with different modes of action is a key strategy to delay the evolution of resistance bioone.orgpomais.comnih.govresearchgate.netnih.govagrogreat.com. The principle behind this strategy is to reduce the selection pressure exerted by a single insecticide group on the pest population pomais.comnih.gov. By alternating insecticides from different chemical classes with distinct modes of action, the likelihood of resistant individuals dominating the population is reduced epa.gov.

The effectiveness of rotational use is closely linked to the cross-resistance patterns of the target pest. Rotating this compound benzoate with insecticides to which the pest shows limited or no cross-resistance is recommended bioone.orgresearchgate.netnih.gov. For instance, the limited cross-resistance observed between this compound benzoate and several insecticide classes in S. exigua suggests that rotation with these classes can help delay resistance evolution in this pest bioone.orgresearchgate.net. Conversely, in cases where high cross-resistance exists, rotating with those specific compounds would be less effective researchgate.net.

Implementing rational rotation schemes requires understanding the pest's biology, the persistence of the insecticides used, and the local resistance profiles bioone.orgresearchgate.netthebeatsheet.com.au. The insect resistance management benefits of an insecticide mixture are greatest if the components have similar periods of residual activity epa.gov.

Development of Resistance Management Programs

Developing comprehensive resistance management programs is essential for the sustainable use of this compound benzoate bioone.orgcotton.orgresearchgate.netepa.gov. These programs typically involve a multifaceted approach that integrates various control tactics pomais.comnih.govepa.gov. Key components of such programs include:

Monitoring and Surveillance: Implementing monitoring systems to detect the early onset of resistance in high-risk pest populations is crucial cotton.orgthebeatsheet.com.au. Techniques like F2 screening can be used to detect resistance alleles even when they are recessive thebeatsheet.com.au. Early detection allows for timely intervention and adjustment of management strategies thebeatsheet.com.au.

Rotation and Alternation: As discussed, rotating this compound benzoate with insecticides from different chemical groups with distinct modes of action is a cornerstone of resistance management programs bioone.orgpomais.comnih.govresearchgate.netnih.govagrogreat.comepa.gov. Product labels often provide restrictions on the type, number, and sequencing of applications per growing season to minimize selection pressure cotton.orgtitanag.com.au.

Integrated Pest Management (IPM): Incorporating this compound benzoate into broader IPM programs is highly recommended cotton.orgpomais.comnih.govepa.gov. IPM involves the coordinated use of various pest control methods, including cultural practices, biological control agents, and other chemical control practices, to reduce reliance on a single insecticide and minimize selection pressure pomais.comepa.govthebeatsheet.com.au.

Adherence to Label Instructions: Complying with all directions on product labels, including recommended dosages and application timings, is fundamental to resistance management agrogreat.comepa.govthebeatsheet.com.au. Avoiding practices such as cutting rates or exceeding the maximum number of applications per crop per season is critical epa.govthebeatsheet.com.au.

Proper Timing of Sprays: Applying insecticides at the most vulnerable life stage of the pest can enhance efficacy and reduce the need for repeated applications, thereby minimizing selection pressure bioone.org. For example, spraying S. exigua at the first- and second-instar stages can be particularly effective bioone.org.

Avoiding Repeated Use of the Same Group: Within a growing season or among growing seasons, repeated use of insecticides from the same chemical group should be avoided epa.gov. If a spray failure occurs, it is advised not to re-apply an insecticide from the same group in the same season epa.gov.

Tank Mixtures: In some cases, using tank mixtures with insecticides from a different group that are equally effective on the target pest can be a part of resistance management, provided such use is permitted and the components have similar residual activity epa.gov.

Industry-endorsed resistance management strategies, such as those developed by CropLife, provide valuable guidance for the responsible use of this compound benzoate in specific crops and against particular pests titanag.com.au. These strategies are often based on surveillance data and aim to minimize selection pressure across consecutive generations of pests thebeatsheet.com.au. Consulting with local extension specialists can also provide additional, site-specific recommendations for resistance management epa.gov.

The risk of resistance development can vary depending on the pest species and local conditions ekb.eg. Studies assessing the risk of resistance development to this compound benzoate in pests like Spodoptera littoralis have indicated that while resistance can occur under continuous selection pressure, the rate of development might be slower compared to some other insecticides ekb.eg. However, the potential for rapid resistance evolution, particularly in species with incompletely dominant resistance traits, underscores the importance of proactive and robust resistance management programs bioone.orgnih.govresearchgate.net.

Environmental Fate, Degradation Pathways, and Metabolite Analysis

Abiotic Degradation Processes

Abiotic factors such as light, pH, and temperature play crucial roles in the breakdown of emamectin in various environmental compartments like water and soil. ere.ac.cnamazonaws.com

Photolysis and Photo-induced Degradation Kinetics

Photodegradation is considered a major pathway for the dissipation of this compound benzoate in water. researchgate.net this compound benzoate is susceptible to degradation when exposed to UV light. amazonaws.com

Influence of Light Spectrum and Intensity

Studies have investigated the photolysis of this compound benzoate under different irradiation conditions, including natural sunlight, UV tubes, and artificial stimulated light such as mercury lamps and Xenon lamps. ere.ac.cnresearchgate.net The rate of photodegradation can be influenced by the intensity of the impinging radiation. researchgate.net For instance, the photolytic half-life of this compound benzoate in solution under a Xenon lamp with a specific optical and ultraviolet radiation intensity was determined to be 1.73 hours. ere.ac.cn Under natural sunlight, photodegradation half-lives in aqueous buffer and natural pond water have been reported to range from 1.4 to 22.4 days, with the rate depending on the aqueous media. sepa.org.ukpublications.gc.ca A half-life of 6.9 days was determined for natural water. publications.gc.ca

Effects of Solvent Systems and Environmental Amendments (e.g., Iron)

The solvent system can impact the rate of this compound benzoate photodegradation. Studies have shown that this compound benzoate degrades more rapidly in distilled water compared to methanol under UV light. researchgate.net The addition of iron to this compound benzoate solutions in distilled water has been shown to further enhance its photodegradation. researchgate.net The rate of photodegradation increased significantly with the amendment of iron, leading to a shorter half-life. researchgate.net This suggests that environmental amendments like iron can accelerate the photo-induced degradation of this compound benzoate.

| Solvent System | Amendment | Photodegradation Rate (k/h) | Half-life (h) |

| Distilled Water | None | 5.5 × 10⁻² | 12.6 |

| Methanol | None | - | 18.7 |

| Distilled Water | Iron | 1.0 × 10⁻¹ | 6.5 |

Data derived from research on photo-induced degradation of this compound benzoate. researchgate.net

Identification and Characterization of Photodegradates

Photolysis of this compound benzoate results in the formation of various degradation products. epa.govepa.gov Several photodegradates have been identified, including 8,9-ZMa, AB1a, 8a-OXOMAB1a, 8a-OHMAB1a, and 10,11-14,15-di-epoxide. agroconsultasonline.com Some of these degradates are formed via the photolysis pathway. epa.govepa.gov In plant metabolism studies, metabolites and photodegradates such as 8,9-ZB1a, AB1a, MFB1a, and FAB1a have been identified, typically accounting for a small percentage of the total radioactive residue. regulations.gov Analytical methods like HPLC with fluorescence detection are used for the determination of this compound and its metabolites, including the 8,9-Z isomers and photodegradates like AB1a, MFB1a, and FAB1a. oup.comregulations.gov

Hydrolysis Pathways and pH/Temperature Dependencies

Hydrolysis is another abiotic degradation pathway for this compound benzoate, and its rate is dependent on pH and temperature. ere.ac.cnamazonaws.comfao.orgnih.gov this compound benzoate is reported to be stable to hydrolysis in water at pH values ranging from 5.2 to 8.0 at 25 °C. sepa.org.ukpublications.gc.cafao.orgnih.gov However, it degrades more readily at higher pH. ere.ac.cnsepa.org.ukfao.org At pH 9.0 and 25 °C, the hydrolysis half-life has been reported to be around 19.2 to 19.5 weeks (approximately 45.3 days). ere.ac.cnsepa.org.ukfao.orgnih.gov Higher temperatures can further shorten the hydrolysis half-life at alkaline pH. ere.ac.cn

| pH | Temperature (°C) | Hydrolysis Half-life |

| 5.0 | 25 | > 1 year |

| 7.0 | 25 | > 1 year |

| 9.0 | 25 | 19.2 - 19.5 weeks (approx. 45.3 days) ere.ac.cnsepa.org.ukfao.orgnih.gov |

| 9.0 | Higher | Shorter than at 25°C ere.ac.cn |

Data compiled from various hydrolysis studies. ere.ac.cnsepa.org.ukpublications.gc.cafao.orgnih.gov

Hydrolysis can lead to the cleavage of ester bonds in this compound benzoate, forming primary and secondary degradation products. amazonaws.com

Biotic Transformation and Microbial Degradation

Microbial degradation contributes to the biotic transformation of this compound in the environment, particularly in soil and sediment. apvma.gov.auucanr.edu While photolysis is often considered the principal means of degradation in certain environments, microbial degradation in soil and sediment can also contribute to dissipation, albeit at a slower rate than abiotic hydrolysis under environmental conditions. apvma.gov.au The rate of microbial degradation can be influenced by factors such as soil organic matter content and the composition of the soil biota. ere.ac.cnucanr.edu Studies have shown that this compound benzoate degrades in different soil types, with varying half-lives depending on the soil characteristics. ere.ac.cn For example, half-lives in red soil, black soil, and paddy soil have been reported as 16.3, 41.5, and 91.2 days, respectively, with biodegradation being a main factor influenced by soil organic matter content. ere.ac.cn

In some instances, microorganisms, particularly bacteria, can play a role in the degradation or detoxification of insecticides like this compound benzoate. nih.govnih.gov Studies on the gut microbiota of insects exposed to this compound benzoate have indicated shifts in microbial populations, including the enrichment of bacteria potentially involved in insecticide degradation. nih.gov

The degradation of this compound benzoate in decomposing organic matter, such as fallen leaves, has also been studied. researchgate.netnih.govnih.gov The dissipation rate in leaves appears to be biphasic and correlated with the rate of leaf decomposition, suggesting that this compound benzoate may be biologically available and degraded during the breakdown of leaf macromolecules. researchgate.netnih.govnih.gov

Biodegradation in Soil Environments

This compound benzoate undergoes biodegradation in soil, although the rate can vary depending on environmental conditions. Studies indicate that microbial action is a significant factor in its degradation in soil chemdad.com.

Influence of Soil Type and Organic Matter Content

The degradation rate of this compound benzoate in soil can be influenced by soil characteristics. While some studies suggest that adsorption to soil did not appear to be correlated with soil characteristics such as organic carbon content or clay content, the biphasic degradation profile observed in soil has been related to its rapid and strong initial sorption to soil, which subsequently reduces the availability of the sorbed residue to soil microorganisms apvma.gov.auacs.orgnih.gov.

Aerobic and Anaerobic Degradation Dynamics

Data Table: this compound Benzoate Half-lives in Soil

| Condition | Half-life (days) | Notes | Source |

| Aerobic Soil Metabolism (initial phase) | 74 | Over the first 62 days | apvma.gov.au |

| Aerobic Soil Metabolism (later phase) | 349 | After the initial phase | apvma.gov.au |

| Aerobic Soil Metabolism (overall) | 193.4 | Laboratory study | epa.gov |

| Aerobic Soil Metabolism (overall) | 76.6 - 300 | Typical/Laboratory | herts.ac.uk |

| Aerobic Soil Metabolism (overall) | 25 - 414 | Range across different soil types | amazonaws.com |

| Anaerobic Soil Metabolism (during anaerobic period) | 427 | After initial aerobic incubation | |

| Anaerobic Soil Metabolism (single soil) | 429 | regulations.gov | |

| Field Dissipation (soil) | 1.89 - 4.89 | researchgate.net | |

| Field Dissipation (soil) | 1.42 - 4.01 | nih.gov | |

| Field Dissipation (soil) | 1.9 - 3.8 | In rice-growing environment | mdpi.com |

| Soil Photolysis (dark control) | 8 | Laboratory study | epa.gov |

Metabolism in Plant Matrices

Studies on the metabolism of this compound applied to plants indicate that the substance is likely to degrade prior to harvest apvma.gov.au.

Characterization of Plant Metabolites and Metabolic Pathways

In plant metabolism studies, the major residue identified is the parent this compound B1a regulations.gov. However, this compound degrades extensively in plants to multiple polar components, including N-demethylated, N-formylated, and conjugated products chemdad.com. Photolytic activity is clearly implicated in the degradation of this compound on plant surfaces, with rapid degradation occurring within 3 days of application if rain does not immediately follow apvma.gov.au. Absorbed this compound is further degraded within the plant and metabolized into sugars and polymeric substances apvma.gov.au.

Identified metabolites in plant matrices include 8,9-Z isomer, AB1a, MFB1a, and FAB1a, although each typically accounts for less than 5% of the total radioactive residue regulations.govregulations.gov. The initial degradation on plants is likely a result of photolysis, leading to numerous residues with structures similar to the parent compound, which then undergo further fragmentation and incorporation regulations.gov.

Bioactivity of Plant Catabolic Products

While multiple transformation products are identified in plant metabolism studies, individual products rarely exceed 10% of the total applied radioactivity regulations.gov. Some identified transformation products are found to retain a majority of the parent structure regulations.gov. Four degradates in particular (8,9-Z isomer, AB1a, MFB1a, and FAB1a) are anticipated to have similar toxicity to this compound benzoate regulations.gov. These are included in a total toxic residues approach when data is available regulations.gov.

Biotransformation in Aquatic Organisms

Once in an aquatic system, this compound benzoate is likely to remain bound to sediment or suspended particles due to its affinity for soil epa.govregulations.gov. Unbound this compound benzoate is likely to be photodegraded in shallow, clear water regulations.gov. The half-life of this compound in water can vary significantly depending on conditions, ranging from 0.7 days during summer (influenced by light) to 35.4 days during winter bellona.org. Hydrolysis is unlikely to occur at significant rates under environmental pH conditions (5.2-8.0), but slight hydrolysis may occur at pH 9 (half-life of 19.5 weeks) nih.gov.

In aquatic organisms, the metabolism and depuration rate of this compound benzoate is slow in fish sepa.org.uk. Studies in bluegill sunfish showed a bioconcentration factor (BCF) of 30 for edible tissue, which is considered a low potential for accumulation amazonaws.com. The major residues found in edible and nonedible fish tissues were parent this compound B1a and its demethylated metabolite, AB1a epa.gov. Additional low-level radioactive residues were distributed throughout tissues but did not individually exceed 5% of the total radioactive residues epa.gov.

Laboratory tests with medicated pellets in anaerobic marine sediment samples showed that a significant portion of the administered dose remained undegraded after 100 days, with estimated half-lives in these samples ranging between 164 and 175 days bellona.org. This highlights the potential for persistence in sediment under anaerobic conditions.

Environmental Distribution and Persistence

This compound benzoate's environmental distribution and persistence are significantly influenced by its physicochemical properties, particularly its strong affinity for soil and sediment sepa.org.ukepa.govepa.govfda.govechemi.comnih.gov. It is expected to remain tightly bound to these matrices upon entering the environment sepa.org.ukepa.gov. This strong sorption limits its mobility in soil and water epa.govfda.govechemi.com.

This compound benzoate is reported to be stable to hydrolysis in water at pH 5.2-8.0 but undergoes degradation at pH 9 with a half-life of 19.2 weeks sepa.org.uk. In sediment, degradation is slow sepa.org.uk. The persistence of this compound benzoate in sediments has led to the consideration of long-term environmental quality standards (EQSs) to protect organisms over extended periods sepa.org.uk. Studies have shown that this compound benzoate can persist in sediments for up to 1.5 years following application in aquaculture settings dfo-mpo.gc.ca.

Dissipation in Agricultural and Aquaculture Environments

The dissipation of this compound benzoate varies depending on the environmental compartment and conditions. In water, photolysis is considered a major dissipation pathway sepa.org.ukresearchgate.net. This compound benzoate degrades in sunlight with half-lives ranging from 1.4 to 22.4 days sepa.org.uk. While rapid aqueous photolysis can occur, its contribution to removal from water may be limited in systems other than clear, shallow water bodies with low organic matter content echemi.com.

In agricultural settings, this compound benzoate applied as a foliar spray degrades rapidly on leaf and soil surfaces due to UV radiation nih.gov. However, when protected from sunlight, such as within injected trees, it can provide protection for several years nih.gov. In rice-growing environments, this compound benzoate degraded quickly in rice stems with a half-life of 0.8–2.8 days mdpi.com. In soil, the half-life in rice-growing environments was 1.9–3.8 days, classifying it as a readily biodegradable pesticide in this context mdpi.com. Other studies, however, indicate slower biodegradation in soil echemi.com. In one aerobic soil study, an initial microbial degradation half-life of 74 days was observed, which slowed to 349 days over a 60-day period, with slower biodegradation under anaerobic conditions echemi.com. This compound benzoate is considered resistant to microbial metabolism and hydrolysis under some environmental conditions epa.gov.

In aquaculture environments, this compound benzoate enters primarily through uneaten feed and feces, accumulating in pond sediment amazonaws.com. Degradation in aquaculture environments is influenced by abiotic factors such as water salinity, temperature, pH, and sunlight exposure amazonaws.com. Hydrolysis, photolysis, and biodegradation are considered the main degradation pathways amazonaws.com. Studies in aquaculture ponds under tropical conditions showed half-lives of 5.6 days in water and 12.4 days in sediment when exposed to natural sunlight amazonaws.com. Higher degradation rates were observed under alkaline conditions (pH 8.5) and lower salinity (0.5 ppt) amazonaws.com. Degradation was also accelerated in loamy sand soil exposed to sunlight amazonaws.com.

Data on half-lives in various matrices are summarized below:

| Matrix | Half-life (days) | Conditions | Source |

| Water | 1.4–22.4 | Sunlight | sepa.org.uk |

| Water | 8.7 | Dissipation time (mostly due to partitioning) | sepa.org.uk |

| Water | 5.6 | Aquaculture pond, natural sunlight | amazonaws.com |

| Sediment | 19.2 weeks | pH 9 (Hydrolysis) | sepa.org.uk |

| Sediment | Slow | Dark sediment studies | sepa.org.uk |

| Sediment | 12.4 | Aquaculture pond, natural sunlight | amazonaws.com |

| Sediment | 100 to >400 | Estimated | researchgate.net |

| Soil (rice-growing environment) | 1.9–3.8 | Field conditions | mdpi.com |

| Soil (aerobic) | 74 (initial) | Microbial degradation (over 60 days) | echemi.com |

| Soil (aerobic) | 349 | Microbial degradation (after initial phase) | echemi.com |

| Soil (photolysis on surface) | 5 | Terrestrial environment | echemi.com |

| Leaves (compost piles) | 20 | Decomposing leaves | nih.gov |

| Leaves (in water) | 94 | Decomposing leaves | nih.gov |

| Leaves (on ground in contact with soil) | 212 | Decomposing leaves | nih.gov |

| Cowpea (tender, EC formulation) | 1.34–1.39 | Field conditions | nih.govresearchgate.net |

| Cowpea (old, EC formulation) | 1.74–2.31 | Field conditions | nih.govresearchgate.net |

| Cowpea (tender, ME formulation) | 1.39–1.51 | Field conditions | nih.govresearchgate.net |

| Cowpea (old, ME formulation) | 2.08–2.67 | Field conditions | nih.govresearchgate.net |

| Paprika fruits (greenhouse) | 0.6 | Recommended dose | cabidigitallibrary.org |

| Tea leaves | 1–1.3 | Dissipation and residue transfer during brewing | cabidigitallibrary.org |

| Eggplant | 1.53–1.57 | Recommended rate | cabidigitallibrary.org |

This compound benzoate decomposes into this compound in water mdpi.com. One metabolite, AB1a, is formed by N-demethylation of this compound B1a fao.orgwho.int. Desmethyl this compound benzoate (Des-EMB), also known as 4'-deoxy-4'-epi-aminoavermectin or AB, is a main metabolite of this compound benzoate researchgate.net. Similar to this compound benzoate, Des-EMB is composed of two homologues, Desmethyl this compound 1a (DES1a) and Desmethyl this compound 1b (DES1b), in the same proportions as the parent compound researchgate.net.

Sorption to Environmental Matrices (e.g., Leaf Macromolecules, Sediments)

This compound benzoate exhibits strong sorption to soil and sediment, which is a key factor influencing its environmental fate and distribution sepa.org.ukepa.govepa.govfda.govechemi.comnih.govresearchgate.net. This high adsorption to soil is indicated by organic carbon normalized soil-to-water partition coefficients (Koc) ranging from 8,687 to 728,918 kg/L fda.gov. This strong binding suggests that this compound benzoate is expected to be immobile in soil echemi.com.

In water/sediment studies, this compound benzoate partitions readily to the sediment sepa.org.uk. In one study, after 1 day, 33.6-24.2% of the applied substance was found in the sediment, and after 100 days, only 0.3% remained in the water, with no degradation observed in the sediment sepa.org.uk. The dissipation time for 50% in water was reported as 8.7 days, mostly due to partitioning to the sediment sepa.org.uk.

Sorption to environmental matrices also plays a role in the fate of this compound benzoate in plant tissues. When applied by tree micro injection, this compound benzoate is imported into leaves nih.gov. The dissipation in fallen leaves appears biphasic and dependent on leaf decomposition nih.gov. This correlation with decomposition and reduced bioavailability to earthworms and lack of detection in water containing decomposing leaves suggests extensive sorption of this compound benzoate residues to leaf macromolecules nih.govnih.gov.

Migration Patterns in Soil-Water Systems

Due to its high adsorption to soil, this compound benzoate is expected to have limited mobility in soil epa.govfda.govechemi.com. It is expected to typically enter surface water via soil erosion, and once in an aquatic system, it is likely to remain bound to sediment epa.govepa.gov. The low Henry's Law constant and vapor pressure indicate that volatilization from soil or water is not likely to be a significant process sepa.org.ukepa.govechemi.com.

In rice-growing environments, this compound gradually migrated from water into the soil mdpi.com. The migration rate of this compound benzoate in different water-soil systems was reported as paddy soil > red soil > yellow cinnamon soil > black soil, with the strongest migration in paddy soil mdpi.com. However, generally, due to strong sorption, high levels of this compound benzoate or its transformation products are not expected to enter surface water through runoff or leach into groundwater epa.gov.

In aquaculture settings, residues entering the environment are expected to deposit underneath and near net pens and remain primarily in the sediment fda.gov.

Advanced Analytical Methodologies for Emamectin and Its Metabolites

Extraction and Sample Preparation Techniques

Effective extraction and sample preparation are critical first steps in the analysis of emamectin, as they aim to isolate the analyte from the sample matrix while removing potential interferences.

Ultrasonic Extraction and Solid-Phase Extraction (SPE)

Ultrasonic extraction is a technique employed to facilitate the release of analytes from the sample matrix into a solvent. This method, often coupled with solid-phase extraction (SPE), has been utilized for the determination of various pesticides, including some in fish samples. nih.gov SPE is a widely used technique for concentrating the target analyte and removing matrix components that could interfere with the subsequent analysis. researchgate.netnih.govresearchgate.net For this compound benzoate analysis in water, SPE using a C8 cartridge has been shown to effectively concentrate the compound from samples. researchgate.net In the analysis of medicated fish feed, a C18 SPE cartridge was used to concentrate this compound benzoate and remove interfering matrix components after initial extraction. nih.gov SPE is also a common clean-up step following extraction methods like pressurized liquid extraction for analyzing avermectins, including this compound benzoate, in solid samples such as sediment and soil. researchgate.net

Clean-up Procedures (e.g., PSA Cartridges)

Clean-up procedures are essential to further purify the extract by removing co-extracted matrix components that can interfere with chromatographic separation and detection, particularly in sensitive techniques like mass spectrometry. Primary and secondary amine (PSA) sorbent is commonly used in dispersive solid-phase extraction (dSPE) for removing compounds with carboxylic groups, such as fatty acids and other organic acids, as well as sugars, from sample extracts. hpst.cz PSA cartridges, or dSPE using PSA, are frequently incorporated into QuEChERS-based methods and other extraction protocols for pesticide analysis, including avermectins. lcms.czresearchgate.neteurl-pesticides.eu While effective for removing certain interferences, the use of PSA, especially in larger amounts, can potentially impact the recovery of acidic pesticides or cause degradation of base-sensitive analytes. hpst.cz The combination of PSA and C18 sorbents has been found to be effective in the clean-up of fish samples for avermectin determination. researchgate.net

Separation and Detection Principles

Following extraction and clean-up, chromatographic techniques are employed to separate this compound and its metabolites from other compounds in the purified extract before detection and quantification.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a method used for the determination of this compound benzoate. rjptonline.orgcipac.orgcipac.orgppqs.gov.in This technique separates the components of the sample based on their interaction with a stationary phase and a mobile phase, with detection occurring via UV absorption at a specific wavelength. For this compound benzoate, UV detection is typically performed at 245 nm. cipac.orgcipac.org A reversed-phase C18 column is commonly used for the chromatographic separation. cipac.orgcipac.orgppqs.gov.in Mobile phases often consist of mixtures of acetonitrile and water, sometimes with modifiers like ammonium acetate or triethanolamine. rjptonline.orgcipac.orgppqs.gov.in HPLC-UV methods have been developed and validated for the determination of this compound benzoate residues in various matrices, including cauliflower and technical materials. rjptonline.orgcipac.org

Research findings using HPLC-UV include:

A method for this compound benzoate residues in cauliflower used a reversed-phase HPLC with acetonitrile:ammonium acetate buffer (50:50) as the mobile phase at a flow rate of 1.2 mL/min and UV detection at 254 nm, achieving a limit of detection of 2 ng/mL. rjptonline.org

A collaborative study for the determination of this compound benzoate in technical material by HPLC with UV detection at 245 nm using a reversed-phase C18 column demonstrated the method's applicability. cipac.orgcipac.org

Liquid Chromatography with Fluorescence Detection (LC-FLD)